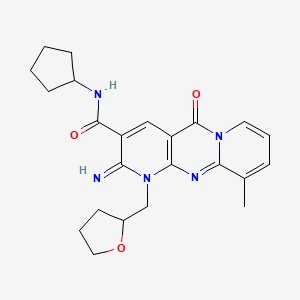

2-Imino-8-methyl-10-oxo-1-(tetrahydro-furan-2-ylmethyl)-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid cyclopentylamide

Description

This compound is a nitrogen-rich heterocyclic molecule with a complex polycyclic core. Its molecular formula is C23H27N5O3, featuring a fused triaza-anthracene scaffold substituted with a tetrahydrofuran-2-ylmethyl group at position 1, a methyl group at position 8, and a cyclopentylamide moiety at position 3 . The SMILES notation (CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC4CCCO4)C(=O)NC5CCCC5) highlights its key functional groups, including the imino group (C=N), carbonyl (C=O), and the tetrahydrofuran (THF)-derived substituent .

Properties

Molecular Formula |

C23H27N5O3 |

|---|---|

Molecular Weight |

421.5 g/mol |

IUPAC Name |

N-cyclopentyl-6-imino-11-methyl-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |

InChI |

InChI=1S/C23H27N5O3/c1-14-6-4-10-27-20(14)26-21-18(23(27)30)12-17(22(29)25-15-7-2-3-8-15)19(24)28(21)13-16-9-5-11-31-16/h4,6,10,12,15-16,24H,2-3,5,7-9,11,13H2,1H3,(H,25,29) |

InChI Key |

GEUSROTXRJRQRV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC4CCCO4)C(=O)NC5CCCC5 |

Origin of Product |

United States |

Biological Activity

The compound 2-Imino-8-methyl-10-oxo-1-(tetrahydro-furan-2-ylmethyl)-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid cyclopentylamide belongs to the anthracene family, known for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

This compound features a complex tricyclic structure that incorporates nitrogen atoms within its framework. The molecular formula is , indicating the presence of functional groups such as imino, carboxylic acid, and amide, which contribute to its biological reactivity and activity.

Biological Activity Overview

Preliminary studies suggest that 2-Imino-8-methyl-10-oxo-1-(tetrahydro-furan-2-ylmethyl)-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid cyclopentylamide exhibits various biological activities. These include:

- Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial properties against a range of bacteria and fungi.

- Anticancer Potential : The structural characteristics suggest potential interactions with DNA and inhibition of tumor growth.

- Enzyme Inhibition : Interaction studies indicate possible inhibition of specific enzymes involved in metabolic pathways.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed based on its chemical structure:

- DNA Intercalation : The planar structure may allow for intercalation between DNA bases, disrupting replication and transcription processes.

- Enzyme Interaction : The functional groups may facilitate binding to active sites of enzymes, altering their activity.

- Reactive Oxygen Species (ROS) Generation : The oxidation states associated with the compound could lead to ROS generation, impacting cellular signaling pathways.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, a comparison with structurally similar compounds is beneficial. Below is a summary table showcasing notable analogs:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Imino-8-methylquinoline | Contains a quinoline core | Antiviral properties |

| 5-Aminoanthraquinone | Anthraquinone structure | Strong dyeing properties |

| 7-Aminocoumarin | Coumarin backbone | Notable fluorescence properties |

This comparison highlights how the unique combination of features in 2-Imino-8-methyl-10-oxo... cyclopentylamide contributes to distinct biological activities.

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological efficacy. For instance:

-

Antimicrobial Screening : A study evaluated various derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus, revealing promising results in terms of Minimum Inhibitory Concentration (MIC) values.

- Example MIC values:

- Compound A: 15 µg/mL against E. coli

- Compound B: 12 µg/mL against S. aureus

- Example MIC values:

- Anticancer Activity : In vitro assays demonstrated that certain derivatives exhibited selective cytotoxicity against cancer cell lines such as HepG2 and MCF7.

- Molecular Docking Studies : Computational studies have been conducted to predict binding affinities with target proteins involved in cancer progression and microbial resistance.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of triaza-anthracene derivatives with variable substituents. Below is a comparative analysis of its structural analogs:

Substituent Variations at Position 1

- The pyridin-3-ylmethyl analog incorporates a nitrogen-rich aromatic ring, which may influence electronic properties and binding interactions in biological systems.

Functional Group Variations at Position 3

- Key Observations :

Hypothetical Pharmacological Implications

While direct pharmacological data for the target compound are absent, structural analogs provide insights:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.